5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2N2O3. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves multiple steps, including bromination, chlorination, and nitration reactions. One common method involves the bromination of 2-chlorobenzoic acid, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable processes to ensure high yield and purity. For example, the bromination reaction can be carried out using bromine or N-bromosuccinimide, while the nitration step may involve the use of nitric acid and sulfuric acid as catalysts . These methods are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzamides .
Scientific Research Applications
5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N,N-dimethylbenzamide
- N-benzyl-5-bromo-2-chlorobenzamide
- 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
Uniqueness
5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to its specific combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O3/c14-7-1-3-10(15)9(5-7)13(19)17-12-4-2-8(18(20)21)6-11(12)16/h1-6H,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXSPOYCPKCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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